Cellular Antiviral Potency: GC376 vs Boceprevir
The GC376 scaffold (from which (2R,βS)-GC376 is derived) exhibits a 22‑fold improvement in cellular antiviral potency against SARS‑CoV‑2 compared to the clinically approved HCV protease inhibitor boceprevir, as measured in Vero cell‑based assays [1]. Boceprevir, which also targets Mpro via a covalent mechanism, requires a 22‑fold higher concentration to achieve equivalent viral inhibition in this system, underscoring the superior cellular translation of GC376's binding efficiency and permeability properties [2].
| Evidence Dimension | Cellular antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.70 μM (GC376) |
| Comparator Or Baseline | 15.57 μM (Boceprevir) |
| Quantified Difference | 22.2‑fold lower EC50 for GC376 |
| Conditions | SARS‑CoV‑2 infection in Vero cells; 48 h post‑infection |
Why This Matters
This 22‑fold difference in cellular EC50 directly informs selection: researchers requiring efficient intracellular target engagement with minimal compound consumption should prioritize the GC376 scaffold over boceprevir‑based analogs.
- [1] Fu L, Ye F, Feng Y, et al. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nat Commun. 2020;11:4417. View Source
- [2] Institute of Microbiology, CAS. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2. 2020 Sep 14. View Source
